molecular formula C9H8N4O B6423741 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile CAS No. 1566655-23-9

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile

Cat. No.: B6423741
CAS No.: 1566655-23-9
M. Wt: 188.19 g/mol
InChI Key: JBLUTUSCLVCIQZ-UHFFFAOYSA-N
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Description

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Mechanism of Action

Target of Action

The compound “3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class of compounds . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists for vasopressin 1b, j, k and fibrinogen 2, 3 receptors . They also act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 . Furthermore, they inhibit the catalytic activity of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets to modulate their activity . For example, as an antagonist, it would bind to its target receptor and prevent the receptor’s normal ligand from binding, thereby inhibiting the receptor’s activity .

Biochemical Pathways

The compound is likely involved in several biochemical pathways due to its interaction with multiple targets. For instance, as an antagonist of vasopressin and fibrinogen receptors, it could affect the pathways related to blood clotting and water balance in the body . As a modulator of glutamate receptors, it could influence neuronal signaling pathways . As an inhibitor of HIV-1 integrase, TANKs, and PARP-1, it could impact viral replication and DNA repair processes .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, as an antagonist of certain receptors, it could inhibit the signaling pathways mediated by these receptors, leading to changes in cellular function . As an inhibitor of enzymes like HIV-1 integrase and PARP-1, it could interfere with the processes these enzymes are involved in, such as viral replication and DNA repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile typically involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with appropriate nitrile-containing reagents. One common method involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with nitriles under basic conditions . The reaction conditions often include the use of catalysts such as palladium complexes and solvents like methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile is unique due to its specific structural configuration, which allows for diverse chemical modifications and a broad range of biological activities.

Properties

IUPAC Name

3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-3-1-5-12-6-7-13-8(9(12)14)2-4-11-13/h2,4,6-7H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLUTUSCLVCIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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